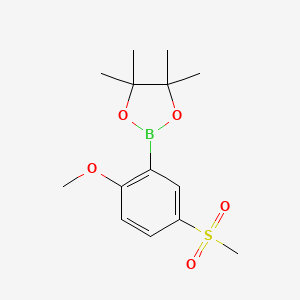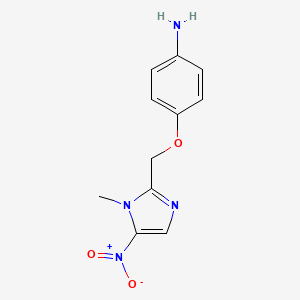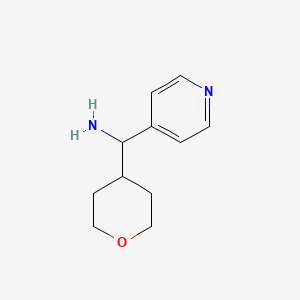
2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid can be achieved through several methods. One common approach involves the condensation of isatins with malononitriles in the presence of a catalyst such as piperidine acetate, DBU, Al2O3, or chitosan . Another method utilizes microwave irradiation or iodine at elevated temperatures to facilitate the reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using green chemistry principles. For example, an electro-organic green synthesis method using molecular iodine as a catalyst has been developed. This method involves the reaction of isatin derivatives with malononitrile and iodine at room temperature, resulting in high yields and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of aminoalcohols or spirolactones.
Substitution: The compound can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder in acetic acid is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include highly functionalized spiroisoxazolidines, aminoalcohols, and spirolactones .
Scientific Research Applications
2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential anticancer activity and is being investigated for its use in developing new anticancer agents.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of various spiro compounds and other complex molecules.
Biological Studies: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to act as a Michael acceptor, facilitating the formation of covalent bonds with nucleophiles in biological systems . This interaction can lead to the inhibition of specific enzymes or the modulation of receptor activity, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxoindolin-3-yl)acetic acid: This compound shares a similar indole and oxindole structure but lacks the additional indole moiety.
2-(2-Oxoindolin-3-ylidene)malononitrile: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid is unique due to its combination of an indole ring with an oxindole moiety, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H14N2O3 |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-[3-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C19H14N2O3/c22-18(23)11-21-10-12(13-5-2-4-8-17(13)21)9-15-14-6-1-3-7-16(14)20-19(15)24/h1-10H,11H2,(H,20,24)(H,22,23)/b15-9- |
InChI Key |
HXLYVWDEHNLSIK-DHDCSXOGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)O)/C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B12948500.png)

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(12-methylsulfanyl-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12948524.png)






![(R)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine](/img/structure/B12948562.png)



